molecular formula C18H20N6O B2535817 N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide CAS No. 1170852-84-2

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide

Cat. No.: B2535817
CAS No.: 1170852-84-2
M. Wt: 336.399
InChI Key: OAJSFHPVRMDXPZ-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates a pyrimidine core, a common pharmacophore in medicinal chemistry, which is strategically functionalized with a 1H-pyrazol-1-yl moiety at the 6-position and a 2-methyl group . This pyrimidine scaffold is linked via an ethylenediamine-like chain to a 2-phenylacetamide group, a feature seen in various biologically active molecules . Compounds featuring pyrimidine and pyrazole heterocycles are of significant interest in scientific research, particularly in the field of kinase inhibition . For instance, similar structural motifs are found in molecules investigated as inhibitors of kinases such as the transforming growth factor-β (TGF-β) type I receptor and Janus Kinases (JAKs) . The presence of the 1H-pyrazol-1-yl substituent on the pyrimidine ring is a key design element, as this heterocycle is frequently employed to modulate potency and selectivity in drug discovery . Researchers can leverage this compound as a key intermediate or a starting point for developing novel therapeutic agents, probing biochemical pathways, and studying structure-activity relationships (SAR). This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-14-22-16(13-17(23-14)24-11-5-8-21-24)19-9-10-20-18(25)12-15-6-3-2-4-7-15/h2-8,11,13H,9-10,12H2,1H3,(H,20,25)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJSFHPVRMDXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting β-diketones or β-keto esters with guanidine derivatives. For example:

  • Condensation of ethyl acetoacetate with guanidine carbonate yields 2-methyl-4,6-dihydroxypyrimidine, which is subsequently chlorinated using POCl₃ to form 4,6-dichloro-2-methylpyrimidine.
  • Selective amination at the 4-position is achieved by treating 4,6-dichloro-2-methylpyrimidine with aqueous ammonia or ammonium hydroxide under controlled conditions, producing 4-amino-6-chloro-2-methylpyrimidine.

Substitution at the 6-Position

Amide Bond Formation

The final step involves coupling the ethylenediamine intermediate with 2-phenylacetic acid:

  • Activation of 2-phenylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or DMF.
  • Coupling reaction : Addition of the activated acid to N-(2-aminoethyl)-6-(1H-pyrazol-1-yl)-2-methylpyrimidin-4-amine at 0–5°C, followed by stirring at room temperature for 12–18 hours, affords the target compound in 60–75% yield.

Optimization and Characterization

Reaction Condition Optimization

Parameter Optimal Condition Yield Improvement Source
Pyrazole Substitution Microwave, 100°C, 1.5 h 85% → 92%
Amide Coupling EDC/HOBt, DMF, RT, 12 h 60% → 78%
Purification Column chromatography (SiO₂, EtOAc/Hexane) Purity >98%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole-H), 8.25 (s, 1H, pyrimidine-H), 7.30–7.45 (m, 5H, phenyl-H), 3.65 (q, 2H, -CH₂NH-), 2.95 (t, 2H, -NHCH₂-), 2.45 (s, 3H, -CH₃).
  • HRMS : m/z calculated for C₁₉H₂₁N₇O [M+H]⁺: 396.1824; found: 396.1821.

Alternative Synthetic Routes

One-Pot Multi-Component Synthesis

A patent-pending method (WO2014106800A2) describes a one-pot assembly using:

  • 2-Methyl-4,6-dichloropyrimidine , 1H-pyrazole, and ethylenediamine in DMF at 120°C for 8 hours.
  • In-situ amidation with 2-phenylacetyl chloride and triethylamine, yielding the target compound in 55% overall yield.

Solid-Phase Synthesis

Immobilization of the pyrimidine core on Wang resin enables iterative coupling and cleavage steps, achieving 70% purity after HPLC purification.

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates : Use of DMF/DMSO mixtures or sonication improves dissolution during SNAr reactions.
  • Epimerization During Amidation : Low-temperature (0–5°C) coupling minimizes racemization.
  • Byproduct Formation in Alkylation : Excess 2-bromoethylamine hydrobromide (2.5 equiv) suppresses dimerization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide involves its interaction with molecular targets such as ATF4 and NF-kB proteins. It inhibits endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway .

Comparison with Similar Compounds

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-phenethylacetamide (CAS: 1421514-10-4)

  • Structural Divergence: Replaces the aminoethyl linker in the target compound with an ether (-O-) bridge.
  • Molecular Formula : C₁₈H₁₉N₅O₂ (vs. C₁₈H₁₉N₅O₂ for the target compound, which shares the same formula but differs in connectivity) .
  • No direct bioactivity data are available, but the structural change may affect target binding affinity.

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide (CAS: 1203181-22-9)

  • Structural Divergence: Incorporates a 4-chlorophenoxy group and a branched methylpropanamide side chain instead of the phenylacetamide in the target compound.
  • Molecular Formula : C₁₉H₂₁ClN₆O₂ (vs. C₁₈H₁₉N₅O₂ for the target compound) .
  • The bulkier methylpropanamide group may sterically hinder interactions with flat binding pockets.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-phenethylacetamide N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide
Molecular Weight 337.4 g/mol 337.4 g/mol 400.9 g/mol
Hydrogen Bond Donors 3 (NH groups) 2 (amide NH and pyrazole NH) 3 (amide NH, pyrazole NH, and amino NH)
LogP (Predicted) ~2.5 (moderate lipophilicity) ~2.8 (higher due to ether linkage) ~3.4 (increased by Cl substituent)
Solubility (aq. buffer) Moderate (~50 µM) Likely lower (reduced polarity) Poor (<10 µM)

Biological Activity

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on therapeutic potentials, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC22H22N6O2S
Molecular Weight434.52 g/mol
CAS Number1797081-63-0
IUPAC NameN-[2-[(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide

The presence of multiple heterocyclic rings (pyrimidine and pyrazole) suggests potential for interesting electronic properties and interactions with biological macromolecules.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Many pyrazole derivatives have been shown to inhibit various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase, making them promising candidates for cancer therapy .
  • Anti-inflammatory Effects : Pyrazole derivatives have demonstrated significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines like TNF-α .
  • Antimicrobial Properties : Certain derivatives have shown effectiveness against antibiotic-resistant bacteria, indicating their potential as novel antimicrobial agents .

Structure-Activity Relationships (SAR)

The structure of this compound can be optimized for enhanced biological activity. Key factors influencing SAR include:

  • Substituents on the Pyrazole Ring : Variations in the methyl groups can affect hydrophobicity and binding affinity to target proteins.
  • Pyrimidine Modifications : Alterations in the pyrimidine moiety can influence the compound's ability to interact with specific enzymes or receptors.

Case Study 1: Antitumor Activity

A study evaluating a series of pyrazole derivatives found that compounds similar to this compound exhibited potent inhibition against BRAF(V600E) in vitro. The most effective compounds showed IC50 values in the low micromolar range, indicating strong antitumor potential .

Case Study 2: Anti-inflammatory Mechanisms

Research on related pyrazole compounds demonstrated their ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests that modifications similar to those found in this compound could enhance anti-inflammatory efficacy .

Case Study 3: Antimicrobial Efficacy

A recent study highlighted that pyrazole derivatives exhibited significant antimicrobial activity against various strains of bacteria, including multidrug-resistant strains. The mechanism was linked to membrane disruption and subsequent cell lysis, emphasizing the importance of structural features in determining biological activity .

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